molecular formula C11H17N5O B11728755 2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1855945-56-0

2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11728755
CAS No.: 1855945-56-0
M. Wt: 235.29 g/mol
InChI Key: TYUHNLFNBMUBOG-UHFFFAOYSA-N
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Description

2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-amino-1H-pyrazole in the presence of a suitable reducing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-5-carbaldehyde
  • 3-amino-1H-pyrazole
  • 1H-pyrazole-5-amine

Uniqueness

2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

1855945-56-0

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-[3-[(2-ethylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H17N5O/c1-2-16-10(3-5-13-16)9-12-11-4-6-15(14-11)7-8-17/h3-6,17H,2,7-9H2,1H3,(H,12,14)

InChI Key

TYUHNLFNBMUBOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C=C2)CCO

Origin of Product

United States

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